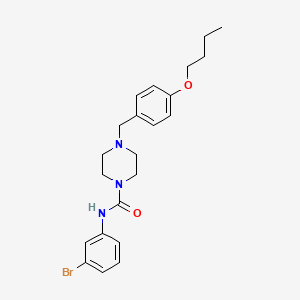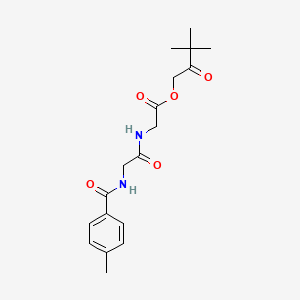
1-acetyl-4-(1-benzyl-4-piperidinyl)piperazine
Vue d'ensemble
Description
1-acetyl-4-(1-benzyl-4-piperidinyl)piperazine, commonly known as ABP, is a chemical compound that belongs to the class of piperazine derivatives. ABP has been studied extensively for its potential use in the field of medicinal chemistry due to its unique molecular structure and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of ABP is not fully understood, but it is believed to involve the modulation of neurotransmitter release in the brain. ABP has been shown to increase the release of dopamine and serotonin in certain areas of the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
ABP has been shown to have a variety of biochemical and physiological effects. In animal studies, ABP has been shown to increase locomotor activity, enhance memory consolidation, and reduce anxiety-like behaviors. ABP has also been shown to have antinociceptive effects, which may be useful in the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
ABP has several advantages for use in lab experiments. It has a relatively simple chemical structure, which makes it easy to synthesize and purify. ABP also has a high affinity for several receptors in the brain, which makes it a useful tool for studying the mechanisms of neurotransmitter release. However, ABP has several limitations as well. It is a relatively new compound, and there is still much to be learned about its pharmacological properties. Additionally, ABP has not been extensively studied in humans, so its safety and efficacy are not well-established.
Orientations Futures
There are several future directions for research on ABP. One area of interest is the development of new therapeutic applications for ABP. For example, ABP may have potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the development of new analogs of ABP that may have improved pharmacological properties. Finally, further research is needed to fully understand the mechanism of action of ABP and its potential effects on human health.
Conclusion:
In conclusion, ABP is a promising compound with potential applications in the field of medicinal chemistry. Its unique molecular structure and pharmacological properties make it a useful tool for studying the mechanisms of neurotransmitter release in the brain. Further research is needed to fully understand the potential therapeutic applications of ABP and its effects on human health.
Applications De Recherche Scientifique
ABP has been studied for its potential use in the field of medicinal chemistry due to its ability to interact with various receptors in the central nervous system. ABP has been shown to have affinity for the dopamine D2 receptor, serotonin 5-HT2A receptor, and alpha-2 adrenergic receptor. These interactions have been linked to potential therapeutic applications such as the treatment of depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-16(22)20-11-13-21(14-12-20)18-7-9-19(10-8-18)15-17-5-3-2-4-6-17/h2-6,18H,7-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYWMKFFSRRQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-morpholinyl)benzyl]-3-(phenylthio)propanamide](/img/structure/B4690632.png)
![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4690636.png)
![N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4690643.png)
![2-{5-[(2-chloro-6-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4690650.png)



![3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4690705.png)
![3-fluoro-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4690706.png)

![1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4690719.png)
![N-isopropyl-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4690732.png)

![N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4690751.png)